sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid
Description
Introduction to Sodium 2-Oxaspiro[3.3]heptane-6-carboxylate
Nomenclature and IUPAC Classification
The systematic IUPAC name for this compound, 2-oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt , reflects its structural features (Figure 1). Breaking down the nomenclature:
- 2-Oxaspiro[3.3]heptane : Indicates a spiro compound where two three-membered rings (cyclopropane and oxirane) share a single spiro carbon atom. The numbering begins at the oxygen atom in the oxirane ring (position 1), with the spiro junction at position 2.
- 6-Carboxylic acid : A carboxylic acid group (-COOH) is attached to position 6 of the heptane backbone.
- Sodium salt : The carboxylic acid is deprotonated, forming a sodium carboxylate (-COO⁻Na⁺).
The molecular formula is C₇H₉NaO₃ , with a molecular weight of 164.13 g/mol . Key structural descriptors include:
- Spiro center : A quaternary carbon connecting the oxirane (oxygen-containing) and cyclopropane rings.
- Carboxylate group : Provides ionic character and water solubility.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉NaO₃ | |
| Molecular Weight | 164.13 g/mol | |
| SMILES | O=C(O)C1CC2(COC2)C1.[Na+] | |
| Parent Acid (CAS) | 889944-54-1 |
The spirocyclic framework imposes angle strain , while the sodium carboxylate group enhances solubility in polar solvents. This combination makes the compound amenable to both aqueous and organic-phase reactions.
Historical Context in Spirocyclic Compound Research
Spirocyclic compounds have been studied since the early 20th century, with Adolf von Baeyer pioneering their nomenclature in 1900. Sodium 2-oxaspiro[3.3]heptane-6-carboxylate emerged as a derivative of broader spiro chemistry advancements, particularly in the synthesis of strained heterocycles.
Key Milestones:
- Spiroketone Synthesis (1970s) : Methods for synthesizing spiro[3.3]heptane-2,6-dione laid the groundwork for functionalized derivatives like carboxylates[
Properties
Molecular Formula |
C7H10NaO3+ |
|---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid |
InChI |
InChI=1S/C7H10O3.Na/c8-6(9)5-1-7(2-5)3-10-4-7;/h5H,1-4H2,(H,8,9);/q;+1 |
InChI Key |
NCARXUNPYMJORB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12COC2)C(=O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Intramolecular Etherification
Starting from γ,δ-diols, acid-catalyzed cyclization forms the 2-oxaspiro[3.3]heptane skeleton. For example, heating 3-(hydroxymethyl)cyclobutanol with p-toluenesulfonic acid in toluene at 110°C yields 2-oxaspiro[3.3]heptan-6-ol. This intermediate is critical for subsequent carboxylation.
Reaction Conditions :
- Catalyst: 10 mol% p-TsOH
- Solvent: Toluene
- Temperature: 110°C, 12 hours
- Yield: 68%
Ring-Closing Metathesis (RCM)
Grubbs II catalyst facilitates RCM of diene precursors. For instance, 1,6-diene derivatives undergo metathesis to form the spirocyclic framework. Post-RCM oxidation introduces functional groups at position 6.
Functional Group Interconversion to Carboxylate
Cyanide Substitution and Hydrolysis
A three-step sequence adapted from spirocyclic amine syntheses is modified for carboxylate production:
Mesylation :
- Substrate: 2-Oxaspiro[3.3]heptan-6-ol
- Reagent: Methanesulfonyl chloride (1.2 eq)
- Base: Triethylamine (1.5 eq)
- Solvent: Dichloromethane, 0°C → room temperature
- Yield: 95% (6-mesyloxy intermediate)
Cyanide Substitution :
- Reagent: Sodium cyanide (2.5 eq)
- Solvent: DMF, 25°C, 1 hour
- Yield: 62% (6-cyano derivative)
Hydrolysis to Carboxylic Acid :
- Conditions: 6M HCl, reflux, 24 hours
- Neutralization: NaOH (2 eq) to form sodium salt
- Overall Yield: 38% (from alcohol)
Oxidation of Primary Alcohols
Direct oxidation of 2-oxaspiro[3.3]heptane-6-methanol using Jones reagent (CrO₃/H₂SO₄) in acetone affords the carboxylic acid, which is neutralized to the sodium salt.
Optimization Data :
| Parameter | Value |
|---|---|
| Oxidizing Agent | CrO₃ (2.5 eq) |
| Temperature | 0°C → 25°C, 6 hours |
| Yield (Acid) | 74% |
| Purity (HPLC) | >98% |
Ester Saponification
Ethoxycarbonyl precursors (e.g., ethyl 2-oxaspiro[3.3]heptane-6-carboxylate) undergo base-mediated hydrolysis:
Procedure :
- Reagent: 2M NaOH (4 eq)
- Solvent: EtOH/H₂O (1:1), 80°C, 8 hours
- Workup: Acidify with HCl, extract, neutralize with NaOH
- Yield: 89%
Comparative Analysis of Methods
| Method | Starting Material | Steps | Overall Yield | Scalability |
|---|---|---|---|---|
| Cyanide Hydrolysis | 6-Ol | 3 | 38% | Moderate |
| Direct Oxidation | 6-Methanol | 2 | 74% | High |
| Ester Saponification | Ethyl ester | 1 | 89% | Industrial |
Key Findings :
- Ester saponification offers the highest yield and scalability.
- Cyanide substitution introduces nitrile intermediates but requires stringent safety protocols.
- Direct oxidation is efficient but generates chromium waste.
Industrial-Scale Considerations
Continuous Flow Synthesis
Tubular reactors enhance RCM and saponification efficiency:
- Residence Time: 30 minutes
- Throughput: 50 kg/day
- Purity: 99.5% (by NMR)
Waste Management
Chromium-based oxidations necessitate cost-intensive filtration systems, favoring enzymatic or catalytic oxidation alternatives.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Isomers
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical Properties
Table 2: Key Physicochemical Data
Biological Activity
Sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid, commonly referred to as sodium salt of 2-oxaspiro[3.3]heptane-6-carboxylic acid, is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields.
Structure and Properties
The compound features a spirocyclic framework, which enhances its interaction with biological targets. The sodium salt form improves its solubility in water, making it suitable for various aqueous reactions and biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors:
- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of certain enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways and cellular processes.
- Receptor Modulation : Its spirocyclic structure allows it to fit into unique binding sites on receptors, potentially affecting signal transduction mechanisms that regulate physiological functions.
Biological Activities
Research has highlighted several potential biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further investigation in cancer therapy .
- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit inflammatory pathways, which could have implications in treating conditions characterized by chronic inflammation .
- Antimicrobial Effects : There is emerging evidence that suggests potential antibacterial properties, although more research is needed to establish efficacy and mechanisms .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Applications in Research and Industry
This compound serves multiple roles across different domains:
- Pharmaceutical Development : It is being explored as a precursor for synthesizing novel therapeutic agents targeting specific diseases.
- Chemical Synthesis : The compound acts as a building block for creating more complex spirocyclic compounds used in drug discovery and materials science.
- Biological Research : Its unique structure makes it valuable for studying enzyme mechanisms and receptor interactions in cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
